molecular formula C13H26N2O4 B558168 Boc-lys(ME)2-OH CAS No. 65671-53-6

Boc-lys(ME)2-OH

Cat. No.: B558168
CAS No.: 65671-53-6
M. Wt: 274.36 g/mol
InChI Key: KPXRFYHPDPDJSY-JTQLQIEISA-N
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Mechanism of Action

Target of Action

Boc-Lys(Me)₂-OH is a derivative of the naturally occurring proteinogenic amino acid Nε, Nε-dimethyl-L-lysine . It is primarily used as a building block in peptide synthesis .

Mode of Action

As a building block in peptide synthesis, it likely interacts with other amino acids to form peptides via amide bond formation .

Action Environment

The action, efficacy, and stability of Boc-Lys(Me)₂-OH are likely influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, it is recommended to store the compound below +30°C , suggesting that higher temperatures may affect its stability.

Safety and Hazards

Boc-Lys(Me)2-OH should be stored below +30°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

As a building block for the introduction of the naturally occurring proteinogenic amino acid Nε, Nε-dimethyl-L-lysine , Boc-Lys(Me)2-OH has potential applications in the synthesis of multifunctional targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-lys(ME)2-OH typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the epsilon-amino group. The general procedure includes the following steps :

    Protection of the Amino Group: The amino group of lysine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution of tert-butyl alcohol at room temperature.

    Methylation of the Epsilon-Amino Group: The protected lysine is then subjected to reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride. This step introduces two methyl groups to the epsilon-amino group, resulting in the formation of N,N-dimethyl-L-lysine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . The use of solid-phase synthesis allows for the efficient and high-yield production of the compound with minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

Boc-lys(ME)2-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various alkylating agents, such as methyl iodide or benzyl bromide

Major Products Formed

    Deprotection: N,N-dimethyl-L-lysine

    Substitution: N-substituted derivatives of N,N-dimethyl-L-lysine

Properties

IUPAC Name

(2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXRFYHPDPDJSY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427025
Record name BOC-LYS(ME)2-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65671-53-6
Record name BOC-LYS(ME)2-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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